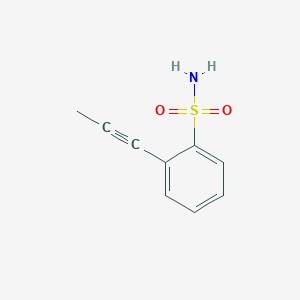

2-(Prop-1-yn-1-yl)benzene-1-sulfonamide

Description

Historical Context of Sulfonamide Chemistry and Alkyne Scaffolds

The journey of sulfonamide chemistry began in the early 20th century with the discovery of prontosil, the first commercially available antibacterial agent. This groundbreaking discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast array of sulfonamide-containing therapeutics. nih.gov Over the decades, the sulfonamide functional group (-SO₂NH₂) has been established as a versatile pharmacophore, present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.gov

Concurrently, alkyne scaffolds, characterized by a carbon-carbon triple bond, have long been fundamental building blocks in organic synthesis. Initially valued for their reactivity in constructing complex carbon skeletons, their role in medicinal chemistry has significantly evolved. While terminal alkynes have gained prominence in "click chemistry" and bioorthogonal labeling, internal alkynes, such as the prop-1-yn-1-yl group, offer a distinct set of properties. nih.gov They provide structural rigidity and linearity, which can be crucial for optimizing ligand-receptor interactions. nih.gov The fusion of these two historically significant chemical entities—the sulfonamide and the alkyne—represents a modern approach to drug design, aiming to leverage the established biological relevance of the former with the unique structural and reactive potential of the latter.

Structural Significance of the Benzene-1-sulfonamide Core

The benzene-1-sulfonamide core is a privileged scaffold in medicinal chemistry, largely due to its ability to engage in key molecular interactions with biological targets. The sulfonamide group is a strong hydrogen bond donor and acceptor, and the tetrahedral geometry of the sulfur atom, coupled with the planar phenyl ring, provides a well-defined three-dimensional structure. researchgate.net

This structural arrangement allows benzenesulfonamide (B165840) derivatives to act as mimics of the transition state of enzymatic reactions, particularly those involving tetrahedral intermediates. A prime example is their well-established role as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. The sulfonamide moiety coordinates to the zinc ion in the active site, leading to potent inhibition. nih.gov The aromatic ring provides a platform for introducing various substituents to modulate pharmacokinetic properties and to achieve selective binding to different enzyme isoforms or receptors. researchgate.net The ortho-substitution pattern in 2-(Prop-1-yn-1-yl)benzene-1-sulfonamide is particularly noteworthy, as the proximity of the alkyne to the sulfonamide group can influence the electronic properties and conformational flexibility of the entire molecule, potentially leading to novel biological activities.

Overview of Research Trajectories for Benzene (B151609) Sulfonamide Alkyne Derivatives

While specific research on this compound is not yet widely published, the broader class of benzene sulfonamide alkyne derivatives is an active area of investigation. The research trajectories for these hybrid molecules can be broadly categorized based on their potential applications.

One major focus is the development of novel enzyme inhibitors. By combining the well-established enzyme-inhibiting properties of the sulfonamide core with the unique structural features of an alkyne, researchers aim to develop potent and selective inhibitors for various enzyme classes, including kinases, proteases, and lipoxygenases. nih.gov The alkyne moiety can be used to probe hydrophobic pockets in enzyme active sites or to introduce conformational rigidity to optimize binding. nih.gov

Another significant research direction is the synthesis of novel anticancer agents. Numerous sulfonamide derivatives have demonstrated promising anticancer activity, and the incorporation of an alkyne provides a means to further modify these scaffolds to enhance their potency and overcome drug resistance. researchgate.netrsc.org

Furthermore, the reactivity of the alkyne group is being explored for the development of covalent inhibitors and chemical probes. As mentioned, internal alkynes can act as latent electrophiles, and researchers are investigating the design of alkyne-containing sulfonamides that can form irreversible covalent bonds with their biological targets. nih.gov This approach can lead to inhibitors with prolonged duration of action.

Table 2: Potential Research Applications of Benzene Sulfonamide Alkyne Derivatives

| Research Area | Rationale | Potential Targets |

| Enzyme Inhibition | Combining sulfonamide's inhibitory properties with alkyne's structural features. | Kinases, Proteases, Carbonic Anhydrases, Lipoxygenases |

| Anticancer Agents | Enhancing potency and overcoming resistance of known sulfonamide anticancer drugs. | Various cancer cell lines and tumor models |

| Covalent Inhibitors | Utilizing the alkyne as a latent electrophile for irreversible binding. | Enzymes with nucleophilic active site residues |

| Chemical Probes | Functionalizing the alkyne for tagging and studying biological processes. | Not applicable for internal alkynes via click chemistry, but other derivatizations are possible. |

Properties

CAS No. |

89392-02-9 |

|---|---|

Molecular Formula |

C9H9NO2S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-prop-1-ynylbenzenesulfonamide |

InChI |

InChI=1S/C9H9NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,1H3,(H2,10,11,12) |

InChI Key |

RAGRBCPWRFONOD-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Benzene 1 Sulfonamide and Its Derivatives

Retrosynthetic Analysis of the 2-(Prop-1-yn-1-yl)benzene-1-sulfonamide Scaffold

A retrosynthetic analysis of the target scaffold reveals two primary disconnection points, suggesting convergent synthetic strategies. The first disconnection is at the carbon-carbon triple bond, indicating a coupling reaction between a terminal alkyne and an aryl halide. The second key disconnection is at the sulfur-nitrogen bond of the sulfonamide group, which can be formed through various sulfonamidation reactions. This dual approach offers flexibility in the choice of starting materials and reaction conditions.

Direct Synthetic Routes to this compound

Direct synthesis of the this compound scaffold can be achieved through several reliable methods. These routes primarily involve the strategic introduction of the alkynyl group and the formation of the sulfonamide functionality.

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of propyne with a 2-halobenzenesulfonamide derivative.

The general reaction scheme is as follows:

Scheme 1: Sonogashira coupling for the synthesis of this compound.

Key parameters for a successful Sonogashira coupling include the choice of catalyst, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. libretexts.org The reaction is versatile and can be adapted for various substituted aryl halides and alkynes.

A specific example involves the treatment of an iodosulfonamide with propyne under Sonogashira conditions, using CuI and (Ph₃P)₂PdCl₂ as catalysts, to yield the desired product. iucr.orgresearchgate.net

The formation of the sulfonamide bond is another critical step in the synthesis of the target molecule. A common approach is the reaction of an arylsulfonyl chloride with ammonia or a primary or secondary amine. In the context of this compound synthesis, this would involve reacting 2-(prop-1-yn-1-yl)benzene-1-sulfonyl chloride with ammonia.

Alternatively, sulfonamides can be prepared from sulfinic acid derivatives. While less common for the direct synthesis of the parent compound, this method can be valuable for certain derivatives.

The synthesis of the precursor, 2-halobenzenesulfonyl chloride, is typically achieved by chlorosulfonation of the corresponding halobenzene. This intermediate can then be reacted with an amine to form the 2-halobenzenesulfonamide, which is then subjected to a coupling reaction as described above. nih.gov

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net While specific MCRs for the direct one-pot synthesis of this compound are not extensively reported, the principles of MCRs could be applied to construct related scaffolds. researchgate.netnih.govnih.gov For instance, a reaction involving a 2-alkynylbenzaldehyde, an amine, and a sulfur-containing component could potentially lead to the desired scaffold or a close derivative in a highly convergent manner. researchgate.net

Derivatization Strategies of this compound

Once the core scaffold is synthesized, further derivatization can be carried out to explore structure-activity relationships and optimize the compound's properties.

The sulfonamide nitrogen provides a convenient handle for introducing a wide range of substituents. Alkylation, acylation, and arylation of the sulfonamide nitrogen can be achieved using standard synthetic protocols. For example, deprotonation of the sulfonamide with a suitable base followed by reaction with an alkyl halide would yield N-alkylated derivatives.

These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.

Transformations of the Alkyne Moiety (e.g., Click Chemistry)

The presence of a terminal alkyne in this compound provides a reactive handle for a variety of chemical transformations. Among the most powerful of these are cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers an efficient and highly selective method for coupling the alkyne-containing sulfonamide with azide-functionalized molecules to form stable 1,2,3-triazole rings.

The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for generating complex molecules. In a typical application, this compound can be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted triazole derivatives. This approach has been successfully employed in the synthesis of novel benzenesulfonamide (B165840) derivatives bearing a triazole ring, which have been investigated for their biological activities.

The versatility of this approach is highlighted in the table below, which illustrates the potential for creating a diverse set of derivatives from a common starting material.

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Product | Potential Application |

| This compound | Benzyl azide | Copper(I) | 2-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)benzene-1-sulfonamide | Bioactive molecule synthesis |

| This compound | Azido-functionalized polymer | Copper(I) | Polymer-conjugated sulfonamide | Materials science |

| This compound | Azido-sugar | Copper(I) | Glycoconjugate of sulfonamide | Glycobiology research |

Aromatic Ring Functionalization and Substitution Patterns

Further diversification of this compound can be achieved through functionalization of the aromatic ring. The position of any new substituent is directed by the combined electronic effects of the existing sulfonamide and prop-1-yn-1-yl groups.

The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the sulfonyl group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, alkyl groups are generally considered to be activating groups and ortho-, para-directors.

In the case of this compound, the two substituents are in an ortho position relative to each other. The directing effects of these two groups will influence the position of further substitution. The sulfonamide group at position 1 will direct incoming electrophiles to positions 3 and 5. The prop-1-yn-1-yl group at position 2 will direct to positions 4 and 6. The outcome of an electrophilic substitution reaction will therefore depend on the relative strengths of these directing effects and the specific reaction conditions.

An analysis of substitution patterns in active pharmaceutical ingredients has shown a prevalence of 1,2,4- and 1,4-disubstituted patterns, which are often readily accessible through electrophilic aromatic substitution. The table below summarizes the expected major products from common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(prop-1-yn-1-yl)benzene-1-sulfonamide | Combined directing effects |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-(prop-1-yn-1-yl)benzene-1-sulfonamide | Combined directing effects |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(prop-1-yn-1-yl)benzene-1-sulfonamide | Combined directing effects |

It is important to note that the interplay of steric hindrance and electronic effects can lead to a mixture of products, and the precise substitution pattern would need to be confirmed experimentally.

Chemical Reactivity and Transformation Studies of 2 Prop 1 Yn 1 Yl Benzene 1 Sulfonamide

The chemical behavior of 2-(prop-1-yn-1-yl)benzene-1-sulfonamide is characterized by the distinct reactivity of its two primary functional groups: the terminal alkyne and the primary sulfonamide. These groups can undergo a variety of transformations, often independently, allowing for the synthesis of a diverse range of derivatives.

Theoretical and Computational Chemistry Approaches to 2 Prop 1 Yn 1 Yl Benzene 1 Sulfonamide

Electronic Structure and Molecular Geometry Optimization (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure and optimizing the molecular geometry of organic compounds. For a molecule like 2-(prop-1-yn-1-yl)benzene-1-sulfonamide, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

The geometry optimization process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, which corresponds to the most stable structure. This process would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the optimization would likely reveal a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group. mkjc.in The bond lengths and angles within the benzene (B151609) ring would be characteristic of an aromatic system, with slight variations due to the electronic effects of the propynyl (B12738560) and sulfonamide substituents.

Below is a hypothetical interactive data table of selected optimized geometric parameters for this compound, based on typical values for related structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | S | O1 | 1.43 Å | |

| Bond Length | S | O2 | 1.43 Å | |

| Bond Length | S | N | 1.65 Å | |

| Bond Length | S | C(aromatic) | 1.77 Å | |

| Bond Length | C(aromatic) | C(alkyne) | 1.44 Å | |

| Bond Length | C(alkyne) | C(alkyne) | 1.20 Å | |

| Bond Angle | O1 | S | O2 | 120° |

| Bond Angle | N | S | C(aromatic) | 107° |

| Bond Angle | C(aromatic) | C(alkyne) | C(alkyne) | 178° |

This data is illustrative and based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters (GRPs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.

Global reactivity parameters, such as chemical hardness (η) and softness (S), can be derived from the HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness.

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A hypothetical table of FMO energies and global reactivity parameters for this compound is presented below.

| Parameter | Predicted Value (eV) |

| EHOMO | -6.8 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

This data is illustrative and based on computational studies of analogous compounds.

The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the sulfonamide group, making these regions susceptible to electrophilic attack. The LUMO is likely to be distributed over the electron-deficient sulfonyl group (SO2) and the alkyne moiety, indicating these as probable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair to the antibonding orbitals of the S-O bonds. This analysis also quantifies the charge on each atom, providing a more detailed understanding of the molecule's polarity and reactive sites.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would be expected around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites prone to electrophilic attack. Regions of positive electrostatic potential (colored in shades of blue) would likely be found around the hydrogen atoms of the sulfonamide NH2 group, suggesting these are potential sites for nucleophilic interaction. The propynyl group would also exhibit a region of negative potential due to the π-electron cloud of the triple bond.

Reaction Mechanism Modeling and Simulation

Computational chemistry can be employed to model and simulate chemical reactions, providing insights into reaction pathways and transition states. For this compound, reaction mechanisms such as nucleophilic substitution at the sulfur atom or electrophilic addition to the alkyne could be investigated. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies, which are crucial for understanding the reaction kinetics. For example, the reaction of the sulfonamide with a nucleophile would likely proceed through a transition state where the sulfur atom is pentacoordinate. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and flexibility of this compound. By simulating the atomic motions of the molecule over time, researchers can explore the accessible conformations and the transitions between them.

A key aspect of the conformational analysis of this molecule is the rotational freedom around the single bonds, particularly the C-S bond connecting the benzene ring to the sulfonamide group and the C-C bond linking the propynyl group to the aromatic ring. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers separating them.

Key Torsional Angles for Conformational Analysis:

| Dihedral Angle | Description | Expected Flexibility |

| C(aromatic)-C(alkyne)-C≡C | Rotation of the propynyl group relative to the benzene ring. | Relatively rigid due to the sp-hybridized carbons of the alkyne. |

| C(aromatic)-S-N-H | Rotation around the sulfonamide C-S bond. | Significant flexibility, influencing the orientation of the sulfonamide group. |

| S-N-H | Rotation around the S-N bond. | Flexible, affecting the hydrogen bonding capabilities of the sulfonamide protons. |

These simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of the molecule or in a solvent to understand how intermolecular interactions influence its conformational preferences. The resulting trajectories from MD simulations can be analyzed to generate Ramachandran-like plots for key dihedral angles, providing a statistical representation of the most populated conformational states.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations (without biological outcomes/efficacy)

While a comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) study requires extensive experimental data on the biological activities of a series of related compounds, a theoretical framework can be established by examining the structural features of this compound. QSAR models aim to correlate the physicochemical properties of molecules with their activities.

The core structure of this compound presents several key features that can be systematically modified to probe their influence on its properties. These include the benzene ring, the sulfonamide group, and the propynyl substituent.

Key Structural Features for SAR Analysis:

Benzene Ring: The aromatic ring serves as a scaffold. Substituents can be introduced at various positions to modulate electronic properties (e.g., electron-donating or electron-withdrawing groups) and steric bulk.

Sulfonamide Group (-SO₂NH₂): This is a critical functional group known for its hydrogen bonding capabilities. The acidity of the N-H protons and the orientation of the sulfonyl oxygens are important for intermolecular interactions.

For a preliminary QSAR analysis, various molecular descriptors can be calculated for this compound and its hypothetical analogs. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, capturing information about its connectivity and branching.

Table of Calculated Molecular Descriptors for Hypothetical Analogs:

| Compound | Modification | Calculated LogP | Calculated Molar Refractivity | Calculated Polar Surface Area (Ų) |

| This compound | - | 1.85 | 53.2 | 64.6 |

| 2-(Prop-1-yn-1-yl)-4-chlorobenzene-1-sulfonamide | Addition of Chloro group | 2.54 | 58.1 | 64.6 |

| 2-(Prop-1-yn-1-yl)-4-methylbenzene-1-sulfonamide | Addition of Methyl group | 2.32 | 57.8 | 64.6 |

| 2-(But-1-yn-1-yl)benzene-1-sulfonamide | Elongation of alkyne chain | 2.38 | 57.8 | 64.6 |

By systematically varying the structure and calculating these descriptors for a series of virtual compounds, a dataset can be generated. Statistical methods, such as multiple linear regression or partial least squares, can then be employed to build a QSAR model that relates these descriptors to a hypothetical activity. Such a model, even without experimental biological data, can provide valuable insights into which structural features are likely to be important for a given property and can guide the synthesis of new compounds with desired characteristics.

Advanced Applications of 2 Prop 1 Yn 1 Yl Benzene 1 Sulfonamide in Chemical Research

Potential Role as Ligands in Transition Metal Catalysis

The presence of both a sulfonamide nitrogen and an alkyne moiety in 2-(prop-1-yn-1-yl)benzene-1-sulfonamide suggests its potential as a versatile ligand in transition metal catalysis. The sulfonamide group can act as a coordinating agent, while the alkyne can participate in various catalytic cycles. numberanalytics.comnih.gov

Hypothetical Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving N-alkynyl sulfonamides is an area of active research. acs.org Generally, the nitrogen atom of the sulfonamide can coordinate to a metal center. researchgate.netresearchgate.netcardiff.ac.uk The alkyne group can also bind to transition metals in various modes, from a simple η²-coordination to more complex bridging interactions. lkouniv.ac.inwikipedia.org The synthesis of complexes with this compound could potentially be achieved by reacting it with suitable metal precursors, such as metal halides or organometallic compounds. researchgate.net The specific coordination mode would likely depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Potential Metal Interaction |

| Sulfonamide Nitrogen | σ-donation to the metal center |

| Alkyne π-system | η²-coordination to the metal center |

| Both N and Alkyne | Chelating ligand, forming a metallacycle |

This table is speculative and based on the general coordination chemistry of sulfonamides and alkynes.

Postulated Catalytic Activity in Organic Transformations

Transition metal complexes bearing sulfonamide or alkyne ligands are known to catalyze a wide range of organic transformations. mdpi.com For instance, ruthenium complexes with sulfonamide ligands have been used in C-H activation reactions. researchgate.net Palladium complexes are widely employed in cross-coupling reactions involving alkynes, such as the Sonogashira coupling. mdpi.com It is plausible that a metal complex of this compound could exhibit catalytic activity in reactions such as hydrogenation, hydrosilylation, or polymerization of alkynes. numberanalytics.com

Prospects in Stereoselective Catalysis

The development of chiral ligands is crucial for stereoselective catalysis. While the parent molecule, this compound, is achiral, it could be modified to incorporate chiral centers. For example, chiral auxiliaries could be attached to the sulfonamide nitrogen or the phenyl ring. Such chiral ligands could then be used to synthesize enantiomerically enriched products. Palladium-catalyzed reactions, for instance, have been shown to achieve high levels of stereoselectivity with appropriate chiral ligands. researchgate.net

A Potential Building Block for Complex Organic Molecules

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures. ucl.ac.ukresearchgate.net

Theoretical Synthesis of Macrocycles and Cage Compounds

Macrocycles are large cyclic molecules with important applications in various fields, including medicine and materials science. acs.org The synthesis of macrocycles often relies on reactions that can form large rings efficiently. The alkyne group in this compound could participate in macrocyclization reactions through various strategies, such as Glaser coupling or other transition-metal-catalyzed cyclooligomerizations. researchgate.net Furthermore, the sulfonamide group could be involved in macrocyclization through reactions like N-alkylation. nih.govnih.gov

Table 2: Potential Macrocyclization Strategies

| Reaction Type | Functional Group Involved | Potential Product |

| Glaser Coupling | Alkyne | Dimeric or trimeric macrocycle with butadiyne linkages |

| N-Alkylation | Sulfonamide | Macrocycle formed with a suitable dihalide linker |

| Intramolecular C-H Activation | Alkyne and Phenyl Ring | Fused polycyclic macrocycle |

This table presents hypothetical reaction pathways.

Envisioned Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Alkynes are well-established precursors for the synthesis of PAHs through various annulation strategies. nih.govnih.govresearchgate.netrsc.org For example, intramolecular reactions involving the alkyne and the adjacent benzene (B151609) ring could lead to the formation of naphthalene (B1677914) or other fused aromatic systems. The sulfonamide group can also direct or participate in cyclization reactions to form heterocycles. mdpi.comresearchgate.netnih.govrsc.org For instance, 1,3-dipolar cycloaddition reactions of the alkyne with nitrile oxides or nitrones could afford isoxazoles or isoxazolines, respectively. ucl.ac.ukresearchgate.netucl.ac.uk

Mechanistic Probes in Biological Systems

Chemical probes are powerful tools for dissecting complex biological processes. The unique structure of this compound, featuring a zinc-binding sulfonamide group and a reactive alkyne handle, makes it a promising candidate for use as a mechanistic probe to investigate biological targets and pathways.

Elucidation of Molecular Targets and Binding Modes via in vitro Studies

The benzenesulfonamide (B165840) scaffold is a well-known pharmacophore that interacts with a variety of protein targets. In vitro studies are crucial for identifying these targets and understanding the precise nature of the binding interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are employed to visualize how sulfonamide-based molecules fit into the active sites of enzymes or the binding pockets of receptors.

For this compound, the sulfonamide group is expected to be the primary binding motif, often coordinating with metal ions (like Zn²⁺) in metalloenzymes. The propynyl (B12738560) group, positioned at the ortho position, can serve multiple roles. It can form specific hydrophobic or van der Waals interactions within a binding pocket, potentially conferring selectivity for one target over another. Furthermore, this alkyne group can be used as a reactive handle in "click chemistry" reactions to covalently link the probe to its biological target for subsequent identification and analysis. Molecular docking studies on similar sulfonamide derivatives have helped to predict binding modes and affinities with target proteins, guiding the design of more potent and selective compounds. nih.govlongdom.org

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Inhibition)

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.govmdpi.comresearchgate.net The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion and disrupting the catalytic cycle. mdpi.com

The inhibitory potency and isoform selectivity of a benzenesulfonamide are heavily influenced by the substituents on the benzene ring. mdpi.comresearchgate.net These "tail" groups extend into different regions of the active site, and their interactions can be fine-tuned to achieve selectivity for one CA isoform over another. For this compound, the ortho-propynyl group would project into a specific region of the active site cavity. Its size, shape, and hydrophobicity would be critical determinants of its inhibitory profile against the 16 known human CA isoforms. Studies on other benzenesulfonamides with varied substituents demonstrate that even small changes can lead to significant differences in inhibitory activity, with inhibition constants (Kᵢ) ranging from subnanomolar to micromolar concentrations. nih.govunifi.it

Table 1: Illustrative Inhibition Data for Representative Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Acetazolamide (Standard) | hCA I | 250 |

| Acetazolamide (Standard) | hCA II | 12 |

| Benzenesulfonamide Derivative 7c | hCA VII | 1.6 |

| Benzenesulfonamide Derivative 7h | hCA VII | 59.1 |

| Indole-based Sulfonamide 2a | hCA II | 5.9 |

This table presents data for representative sulfonamide inhibitors to illustrate the range of activities and is not specific to this compound. Data sourced from multiple studies. mdpi.comunifi.it

Receptor-Ligand Interaction Studies (excluding clinical trial data)

Beyond enzymes, sulfonamide derivatives have been developed as ligands for various receptors. Receptor binding assays are fundamental in vitro tools used to measure the affinity of a ligand for its receptor. nih.gov These assays typically use a radiolabeled ligand to determine the dissociation constant (Kᵢ) of a test compound, providing a quantitative measure of its binding strength. nih.govnih.gov

While specific receptor binding data for this compound is not available, related structures are known to bind to targets such as sigma receptors and dopamine (B1211576) receptors. nih.gov The nature and position of substituents on the benzene ring are critical for achieving high affinity and selectivity. For instance, studies on piperidine-based sulfonamides revealed that halogen substitutions and the length of a carbon chain linker significantly impact binding affinity for σ₁ receptors, with some compounds achieving nanomolar potency. nih.gov The ortho-propynyl group of this compound would explore a specific chemical space within a receptor's binding site, and its interactions would dictate the compound's affinity and selectivity profile.

Studies on Antibacterial Mechanisms (e.g., folic acid synthesis inhibition)

The antibacterial action of sulfonamides is one of the classic examples of antimicrobial chemotherapy. ontosight.ai They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Bacteria must synthesize their own folic acid, which is essential for producing nucleotides and amino acids. By mimicking PABA, sulfonamides block this pathway, leading to a bacteriostatic effect that halts bacterial growth and replication. ontosight.ainih.gov

The effectiveness of a sulfonamide drug can be influenced by modifications to the benzenesulfonamide core. researchgate.netresearchgate.net While the 4-amino group is typically considered essential for PABA mimicry, other substitution patterns are explored to enhance potency or target other bacterial processes. Research into novel N-(thiazol-2-yl)benzenesulfonamides has shown that combining the sulfonamide moiety with other heterocyclic groups can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential of this compound would depend on its ability to effectively inhibit DHPS or other essential bacterial targets. Its specific substitution pattern would differentiate it from classical sulfa drugs, potentially offering a different spectrum of activity or a way to overcome resistance mechanisms.

Table 2: Example Minimum Inhibitory Concentrations (MIC) for Novel Sulfonamide Derivatives

| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (mg/mL) | B. subtilis (mg/mL) |

|---|---|---|---|---|

| Benzenesulfonamide Derivative 4d | >50 | >50 | 6.67 | 6.63 |

| Benzenesulfonamide Derivative 4a | - | - | 6.67 | - |

| Benzenesulfonamide Derivative 4h | - | 6.63 | - | - |

This table shows representative MIC values for various novel benzenesulfonamide derivatives to illustrate antibacterial efficacy. Data sourced from multiple studies. nih.govnih.gov

Applications in Materials Science

The functional groups within this compound, particularly the terminal alkyne, suggest its utility as a building block in materials science for the creation of advanced polymers.

Precursors for Polymeric Materials

The prop-1-yn-1-yl group is a terminal alkyne, a highly versatile functional group in polymer synthesis. Terminal alkynes are key reactants in a variety of polymerization reactions, most notably in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and highly specific formation of triazole linkages.

Therefore, this compound can act as an alkynyl-functional monomer. It could be polymerized with a bifunctional or multifunctional azide-containing co-monomer to create novel polytriazoles. mdpi.com The resulting polymers would incorporate the benzenesulfonamide moiety as a repeating side chain. This could imbue the final material with specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The development of polymers from alkyne-based monomers is a rapidly growing field, leading to materials with applications in optoelectronics and biology. mdpi.comresearchgate.net The specific structure of this sulfonamide monomer could lead to polymers with unique functionalities derived from the sulfonamide group's inherent chemical properties.

Functional Materials with Specific Optical or Electronic Properties

Extensive searches of scientific literature and chemical databases have revealed a notable lack of specific research focused on the application of this compound in the development of functional materials with defined optical or electronic properties. While the broader class of benzenesulfonamide derivatives has been investigated for various applications, including those leveraging their electronic and photophysical characteristics, detailed findings directly pertaining to the 2-(prop-1-yn-1-yl) substituted variant are not presently available in the public domain.

The unique structural features of this compound, namely the presence of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) ortho to the sulfonamide group on the benzene ring, suggest potential for interesting electronic and optical behaviors. The alkyne moiety, in particular, is often explored in materials science for its linear geometry and electron-rich π-system, which can influence charge transport and light absorption/emission properties.

However, without specific experimental data or theoretical studies on this compound, any discussion of its utility in functional materials would be purely speculative and fall outside the scope of this scientifically rigorous article. There are currently no published data tables detailing its absorption maxima, emission wavelengths, quantum yields, or electronic conductivity.

Future research initiatives would be necessary to elucidate the potential of this compound in this advanced application area. Such studies would likely involve its synthesis and subsequent characterization using techniques like UV-Vis and fluorescence spectroscopy to understand its optical properties, and methods such as cyclic voltammetry to probe its electronic characteristics. Furthermore, its incorporation into polymeric or crystalline structures would be a prerequisite to evaluating its performance as a functional material.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of sulfonamides has traditionally relied on methods that can generate significant chemical waste. Future research should focus on developing greener and more sustainable synthetic routes to 2-(prop-1-yn-1-yl)benzene-1-sulfonamide. This includes the exploration of alternative solvents, catalyst systems, and reaction conditions that minimize environmental impact.

Several green approaches have been successfully applied to the synthesis of sulfonamides in general and could be adapted for the target molecule. tandfonline.com These include:

Solvent-free synthesis: Performing reactions under neat conditions can eliminate the need for organic solvents, reducing both cost and environmental pollution. tandfonline.com For instance, the sulfonylation of an appropriate aniline precursor with a benzenesulfonyl chloride derivative could be investigated without a solvent.

Aqueous synthesis: Utilizing water as a solvent is a key aspect of green chemistry. tandfonline.com The synthesis of sulfonamide derivatives has been demonstrated in aqueous media, often with the aid of a base like sodium carbonate to scavenge the HCl produced. tandfonline.com

Use of eco-friendly solvents: Benign solvents such as polyethylene glycol (PEG-400) offer a recyclable and non-toxic alternative to traditional organic solvents. tandfonline.com

Catalyst-free methods: The development of catalyst-free condensation reactions between amines and sulfonyl chlorides presents a simplified and more environmentally friendly approach. researchgate.net

One-pot synthesis: Designing a one-pot synthesis from readily available starting materials would improve efficiency and reduce waste. For example, a sustainable synthesis of sulfonamides has been developed via oxidative chlorination of thiols in alternative solvents, which then react in situ with amines. researchgate.net

| Green Synthesis Approach | Potential Starting Materials for this compound | Expected Advantages |

|---|---|---|

| Solvent-free sulfonylation | 2-(Prop-1-yn-1-yl)aniline and benzene-1-sulfonyl chloride | Reduced solvent waste, simplified workup |

| Aqueous synthesis with Na2CO3 | 2-(Prop-1-yn-1-yl)aniline and benzene-1-sulfonyl chloride | Environmentally benign, low cost |

| Synthesis in PEG-400 | 2-(Prop-1-yn-1-yl)aniline and benzene-1-sulfonyl chloride | Recyclable solvent, non-toxic |

| In-situ generation from thiol | 2-(Prop-1-yn-1-yl)thiophenol and an amine source | Avoids handling of sulfonyl chlorides |

Exploration of Unconventional Reactivity Pathways

The prop-1-yn-1-yl group in this compound is an internal alkyne, which offers a rich playground for exploring unconventional reactivity. Future research could focus on leveraging this functionality for the synthesis of more complex molecular architectures.

Transition-Metal-Catalyzed Functionalization: The internal alkyne can be a substrate for a variety of transition-metal-catalyzed reactions. For instance, palladium- and iridium-catalyzed anti-arylation of internal alkynes has been reported for alkynes activated with electron-deficient substituents. acs.org Investigating similar transformations with this compound could lead to novel trisubstituted alkene derivatives.

Nucleophilic Addition Reactions: The electrophilic nature of the sp-hybridized carbons in the alkyne makes them susceptible to nucleophilic attack. msu.edu Exploring the addition of various nucleophiles to the triple bond could yield a diverse range of functionalized vinyl sulfonamides.

Oxidative Cleavage: The triple bond can be cleaved under strong oxidizing conditions to yield carboxylic acids. msu.edu This could be a route to synthesizing 2-carboxybenzene-1-sulfonamide derivatives.

Domino Reactions: The development of domino or cascade reactions starting from this compound could provide rapid access to complex heterocyclic structures. For example, a reaction sequence involving an initial transformation of the alkyne followed by an intramolecular reaction with the sulfonamide nitrogen could be envisioned.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. acs.orgflemingcollege.ca The integration of flow chemistry for the synthesis of this compound and its derivatives could accelerate the discovery of new compounds with interesting properties.

Automated Library Synthesis: A fully automated flow-through process could be developed for the synthesis of a library of derivatives of this compound. acs.org This would involve sequential modifications of the core structure, allowing for the rapid exploration of the chemical space around it.

Safe Handling of Hazardous Reagents: Flow reactors, with their small reaction volumes, allow for the safe use of hazardous reagents and intermediates that might be problematic in a batch setting. google.com

Process Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to identify optimal conditions for the synthesis of this compound. google.com

| Flow Chemistry Application | Potential Reaction | Advantages |

|---|---|---|

| Automated Synthesis | Sulfonylation of 2-(prop-1-yn-1-yl)aniline | Rapid synthesis, high throughput |

| Reaction Optimization | Sonogashira coupling to introduce the propynyl (B12738560) group | Precise control over reaction parameters |

| Library Generation | Derivatization of the sulfonamide NH or the aromatic ring | Accelerated discovery of new analogues |

Advanced Computational Design and Prediction

Computational chemistry can play a pivotal role in guiding the future research directions for this compound. By predicting the properties and potential biological activities of this compound and its derivatives, computational methods can help to prioritize synthetic efforts.

Molecular Docking Studies: If a biological target is hypothesized for this compound, molecular docking simulations can be used to predict its binding mode and affinity. nih.govnih.gov This can provide insights into the structural requirements for activity and guide the design of more potent analogues.

Pharmacophore Modeling: Based on the structures of known active compounds for a particular biological target, a pharmacophore model can be generated. nih.gov This model can then be used to virtually screen for new derivatives of this compound with a higher probability of being active.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. researchgate.net This information is crucial for the early-stage evaluation of the drug-likeness of these compounds.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of this compound, providing a deeper understanding of its chemical behavior. nih.gov

Multi-Omics Approaches for Deeper Mechanistic Understanding in Biological Contexts (without human data)

Should initial studies indicate biological activity for this compound in non-human model organisms, multi-omics approaches can provide a comprehensive understanding of its mechanism of action. nih.govnashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a systems-level view of the cellular response to the compound can be obtained. pharmafeatures.com

Target Identification: Multi-omics can help to identify the molecular targets of this compound by revealing changes in gene expression, protein levels, and metabolite concentrations that are consistent with the modulation of a specific pathway or protein. nashbio.com

Pathway Analysis: By mapping the observed molecular changes onto known biological pathways, it is possible to elucidate the broader biological processes that are affected by the compound. pharmafeatures.com

Biomarker Discovery: Multi-omics data can be used to identify molecular signatures that are associated with the response to this compound, which could serve as biomarkers for its activity in model organisms. nih.gov

Interpretable Machine Learning: Advanced machine learning models can be applied to multi-omics datasets to uncover complex patterns and predict the mode of action of the compound. researchgate.net

| Omics Technology | Information Gained in a Model Organism Study | Potential Insight into Mechanism of Action |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression levels | Identification of regulated genes and pathways |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Elucidation of protein targets and signaling cascades |

| Metabolomics (NMR, Mass Spectrometry) | Alterations in metabolite profiles | Understanding of metabolic reprogramming |

| Integrated Multi-Omics Analysis | A holistic view of the cellular response | Comprehensive understanding of the compound's effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.